REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[C:15]([P:16]([C:17]([CH3:18])([CH3:19])[CH3:20])[C:21]([CH3:22])([CH3:23])[CH3:24])([CH3:25])([CH3:26])[CH3:27].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[NH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[c:2]1([NH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Nc1ccccc1
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Name
|
|
Type
|
product
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Smiles
|
c1ccc(Nc2ccccc2)cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[C:15]([P:16]([C:17]([CH3:18])([CH3:19])[CH3:20])[C:21]([CH3:22])([CH3:23])[CH3:24])([CH3:25])([CH3:26])[CH3:27].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[NH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[c:2]1([NH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc(Nc2ccccc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |